7-Chloro-5-(2-methoxyphenyl)-1,3-dihydro-1,4-benzodiazepin-2-one
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Overview
Description
7-Chloro-5-(2-methoxyphenyl)-1,3-dihydro-1,4-benzodiazepin-2-one is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This particular compound is notable for its unique chemical structure, which contributes to its specific pharmacological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-(2-methoxyphenyl)-1,3-dihydro-1,4-benzodiazepin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted benzene derivatives.
Formation of the Benzodiazepine Ring: This involves cyclization reactions, often using reagents such as phosphorus oxychloride or other dehydrating agents.
Chlorination and Methoxylation:
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Continuous Flow Reactors: To maintain consistent reaction conditions.
Catalysts: To enhance reaction rates and selectivity.
Purification Techniques: Such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-(2-methoxyphenyl)-1,3-dihydro-1,4-benzodiazepin-2-one undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents, etc.
Major Products
The major products formed from these reactions include various substituted benzodiazepines, which may have different pharmacological properties.
Scientific Research Applications
7-Chloro-5-(2-methoxyphenyl)-1,3-dihydro-1,4-benzodiazepin-2-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: Studied for its effects on neurotransmitter systems.
Medicine: Investigated for its potential therapeutic effects in treating anxiety and related disorders.
Industry: Utilized in the development of new pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to this receptor, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant properties. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of chloride ion channels.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic properties.
Lorazepam: Known for its potent sedative effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
7-Chloro-5-(2-methoxyphenyl)-1,3-dihydro-1,4-benzodiazepin-2-one is unique due to its specific substitution pattern, which influences its binding affinity and selectivity for the GABA receptor. This results in distinct pharmacokinetic and pharmacodynamic profiles compared to other benzodiazepines.
Properties
CAS No. |
3023-44-7 |
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Molecular Formula |
C16H13ClN2O2 |
Molecular Weight |
300.74 g/mol |
IUPAC Name |
7-chloro-5-(2-methoxyphenyl)-1,3-dihydro-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C16H13ClN2O2/c1-21-14-5-3-2-4-11(14)16-12-8-10(17)6-7-13(12)19-15(20)9-18-16/h2-8H,9H2,1H3,(H,19,20) |
InChI Key |
VMRHOEBUTQIEKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NCC(=O)NC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
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